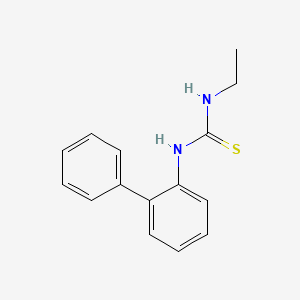
N-2-biphenylyl-N'-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-N'-ethylthiourea (BETU) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thiourea derivative that is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate. BETU has been found to possess several biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-2-biphenylyl-N'-ethylthiourea has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-ethylthiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-N'-ethylthiourea has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. N-2-biphenylyl-N'-ethylthiourea has been found to be relatively unstable in solution, and it can degrade over time. Additionally, its anti-tumor activity has been found to be dependent on the type of cancer cell being studied, and it may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-N'-ethylthiourea. One area of interest is the development of N-2-biphenylyl-N'-ethylthiourea derivatives with improved stability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea and to identify its molecular targets. N-2-biphenylyl-N'-ethylthiourea has also shown promise as a potential therapeutic agent for viral infections, and further studies are needed to explore its potential in this area. Finally, N-2-biphenylyl-N'-ethylthiourea has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Métodos De Síntesis
N-2-biphenylyl-N'-ethylthiourea is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of N-2-biphenylyl-N'-ethylthiourea is typically around 70-80%.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-N'-ethylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-tumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-N'-ethylthiourea has also been found to possess anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to possess anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
1-ethyl-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYUJHTAKYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-ethylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

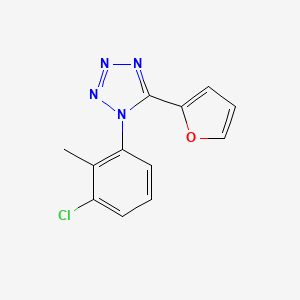
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)
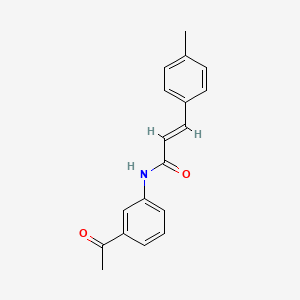
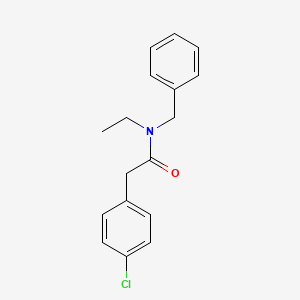
![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
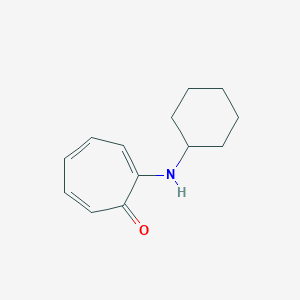
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
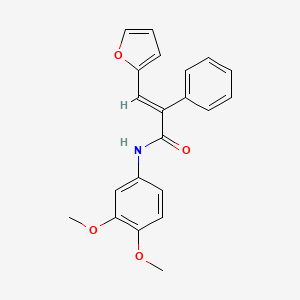
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)